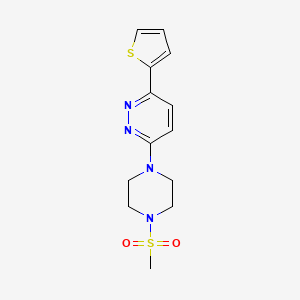
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine, also known as MSPT, is a novel pyridazine compound with potential applications in both medicinal and industrial fields. It has been the subject of considerable research in recent years due to its unique properties and potential applications.
Scientific Research Applications
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been studied for its potential applications in medicinal, industrial, and agricultural fields. In the medicinal field, it has been studied for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. In the industrial field, it has been studied for its potential use as a corrosion inhibitor and flame retardant. In the agricultural field, it has been studied for its potential use as an insecticide and fungicide.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It is also thought to act as an agonist of the 5-HT2A serotonin receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory studies. It has been shown to reduce inflammation and pain, reduce seizure activity, and inhibit the growth of certain bacteria and fungi. It has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and depression in laboratory animals.
Advantages and Limitations for Lab Experiments
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it is not as potent as some other compounds and its effects may not be as long-lasting as other compounds.
Future Directions
There are a number of potential future directions for research on 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine. These include further studies on its mechanism of action, its effect on other physiological processes, and its potential applications in the medicinal, industrial, and agricultural fields. Additionally, further studies could be conducted to explore the potential for using this compound in combination with other compounds to enhance its effects. Finally, further studies could be conducted to explore the potential for using this compound as a drug delivery system.
Synthesis Methods
3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine can be synthesized from a piperazine-containing precursor via a three-step process. The first step involves the reaction of the piperazine with a thiophen-2-yl halide to form a thiophene-piperazine. The second step involves the reaction of the thiophene-piperazine with an aldehyde to form a pyridazine. The final step involves the reaction of the pyridazine with a methanesulfonyl chloride to form the desired this compound.
properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-21(18,19)17-8-6-16(7-9-17)13-5-4-11(14-15-13)12-3-2-10-20-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKAPBPGWCEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529061.png)
![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529063.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529084.png)
![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)
![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)
![3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529110.png)
![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529116.png)
![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)
![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529138.png)
![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)
![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)